(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzodiazole ring and a methoxyphenyl-substituted pyrrole ring connected by a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling through a propenenitrile linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and pyrrole derivatives, such as dichloroanilines and heparinoids . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness
What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE apart is its unique combination of a benzodiazole ring and a methoxyphenyl-substituted pyrrole ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H16N4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H16N4O/c1-26-18-10-8-16(9-11-18)25-12-4-5-17(25)13-15(14-22)21-23-19-6-2-3-7-20(19)24-21/h2-13H,1H3,(H,23,24)/b15-13+ |
InChI Key |
KMHYMXPMEHGEHC-FYWRMAATSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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